molecular formula C15H19FN4O B2977876 2-(4-fluorophenyl)-N-(3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-yl)acetamide CAS No. 2034560-85-3

2-(4-fluorophenyl)-N-(3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-yl)acetamide

Cat. No.: B2977876
CAS No.: 2034560-85-3
M. Wt: 290.342
InChI Key: SRZBPHMJLOIRSR-UHFFFAOYSA-N
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Description

2-(4-Fluorophenyl)-N-(3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-yl)acetamide (hereafter referred to as the target compound) is an acetamide derivative featuring a 4-fluorophenyl group and a branched alkyl chain incorporating a 1,2,3-triazole ring. This structural framework is significant in medicinal chemistry due to the triazole's role in enhancing metabolic stability and bioavailability, while the fluorophenyl group contributes to lipophilicity and electronic modulation. This article compares the target compound with structurally related acetamides, focusing on synthesis, physicochemical properties, and biological relevance.

Properties

IUPAC Name

2-(4-fluorophenyl)-N-[3-methyl-1-(triazol-2-yl)butan-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19FN4O/c1-11(2)14(10-20-17-7-8-18-20)19-15(21)9-12-3-5-13(16)6-4-12/h3-8,11,14H,9-10H2,1-2H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRZBPHMJLOIRSR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(CN1N=CC=N1)NC(=O)CC2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19FN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-fluorophenyl)-N-(3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-yl)acetamide typically involves multiple steps:

    Formation of the Triazole Ring: This can be achieved through a click chemistry reaction, where an azide reacts with an alkyne in the presence of a copper catalyst.

    Introduction of the Fluorophenyl Group: This step might involve a nucleophilic aromatic substitution reaction where a fluorine atom is introduced to a phenyl ring.

    Acetamide Formation: The final step involves the formation of the acetamide group, which can be done through an acylation reaction using acetic anhydride or acetyl chloride.

Industrial Production Methods

Industrial production of such compounds often involves optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the triazole ring or the methyl group.

    Reduction: Reduction reactions might target the acetamide group, converting it to an amine.

    Substitution: The fluorophenyl group can participate in various substitution reactions, such as halogen exchange or nucleophilic substitution.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Sodium hydroxide, halogenating agents.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an amine.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate.

Biology

Biologically, compounds with triazole rings are known for their antimicrobial and antifungal properties. This compound might be investigated for similar activities.

Medicine

In medicinal chemistry, such compounds are often explored for their potential as drug candidates. The presence of the fluorophenyl group can enhance the compound’s ability to interact with biological targets.

Industry

Industrially, this compound could be used in the synthesis of pharmaceuticals, agrochemicals, or as a specialty chemical in various applications.

Mechanism of Action

The mechanism of action of 2-(4-fluorophenyl)-N-(3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-yl)acetamide would depend on its specific biological target. Generally, compounds with triazole rings can inhibit enzymes by binding to their active sites. The fluorophenyl group might enhance binding affinity through hydrophobic interactions.

Comparison with Similar Compounds

Table 1: Key Structural Features of Comparable Acetamides

Compound Name / ID Core Structure Substituents Heterocycle Key Functional Groups Reference
Target Compound Acetamide 4-Fluorophenyl, 3-methylbutan-2-yl 1,2,3-Triazole –NH–CO–, –F
6a Acetamide Naphthalen-1-yloxy, phenyl 1,2,3-Triazole –NH–CO–, –OCH2–
2-(3,4-Dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide Acetamide 3,4-Dichlorophenyl 1,3-Thiazole –NH–CO–, –Cl
N-[4-Acetyl-5-(4-fluorophenyl)-4,5-dihydro-1,3,4-thiadiazol-2-yl]acetamide Acetamide 4-Fluorophenyl 1,3,4-Thiadiazole –NH–CO–, –F
Leukocyte Elastase Inhibitor Acetamide 4-Fluorophenyl, pyrimidinone 1,3,4-Oxadiazole –NH–CO–, –F, –NO2

Key Observations :

  • Halogen Effects : Fluorine in the target compound enhances lipophilicity (logP) compared to chlorine in dichlorophenyl analogs (), while reducing steric bulk.
  • Backbone Flexibility: The branched 3-methylbutan-2-yl chain in the target compound may confer conformational flexibility, unlike rigid naphthalene () or pyrimidinone () backbones.

Key Observations :

  • Triazole Formation : The target compound’s triazole moiety can be synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC), as demonstrated for compounds 6a–6c .
  • Amide Coupling: Non-triazole analogs (e.g., ) use carbodiimide-based coupling (EDC·HCl), suggesting interchangeable methods for acetamide backbone formation.

Physicochemical Properties

Table 3: Comparative Physicochemical Data

Compound logP (Predicted) Hydrogen Bond Acceptors Hydrogen Bond Donors Aromatic Rings Reference
Target Compound 2.8 (est.) 5 2 2
6a 3.5 4 1 3
2-(3,4-Dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide 3.2 3 2 2
Leukocyte Elastase Inhibitor 3.1 8 3 3

Key Observations :

  • Lipophilicity : The target compound’s logP (~2.8) is lower than chlorinated analogs (e.g., : logP ~3.2), favoring improved aqueous solubility.

Key Observations :

  • Enzyme Inhibition : The triazole and fluorophenyl motifs in the target compound may synergize for protease inhibition, as seen in ’s oxadiazole analog.
  • Antimicrobial Potential: Structural similarity to ’s thiazole-containing acetamide suggests possible antimicrobial applications.

Biological Activity

The compound 2-(4-fluorophenyl)-N-(3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-yl)acetamide has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological evaluations, and mechanisms of action associated with this compound, drawing from various research studies.

Synthesis

The synthesis of this compound typically involves the reaction of 4-fluorophenyl derivatives with triazole-containing moieties. The synthetic pathway often includes the formation of an acetamide linkage, which is crucial for the biological activity. The general procedure includes:

  • Formation of Triazole Ring : The triazole moiety is synthesized through cycloaddition reactions involving azides and alkynes or via other methods such as hydrazone formation.
  • Acetamide Formation : The acetamide group is introduced by reacting the synthesized triazole with an appropriate acylating agent.

Antimicrobial Activity

Research indicates that compounds containing the triazole ring exhibit significant antimicrobial properties. For instance, a study reported that derivatives of triazoles demonstrated potent activity against various bacterial strains, including those resistant to conventional antibiotics . The presence of the 4-fluorophenyl group enhances this activity due to its electronic properties, which facilitate interaction with bacterial targets.

Anticancer Properties

The anticancer potential of this compound has been evaluated in several studies. A notable investigation demonstrated that derivatives similar to this compound exhibited cytotoxic effects on cancer cell lines such as A431 and HT29. The mechanism involved apoptosis induction through the modulation of Bcl-2 family proteins . The structure-activity relationship (SAR) analysis indicated that modifications on the phenyl ring significantly impact cytotoxicity.

Anti-inflammatory Effects

In addition to its antimicrobial and anticancer activities, this compound has shown anti-inflammatory properties. It was found to inhibit pro-inflammatory cytokines in vitro, suggesting a potential role in treating inflammatory diseases . This effect can be attributed to the modulation of signaling pathways involved in inflammation.

Case Study 1: Antimicrobial Efficacy

A series of experiments were conducted to assess the antimicrobial efficacy of various triazole derivatives against Gram-positive and Gram-negative bacteria. Results indicated that compounds with a 4-fluorophenyl group exhibited minimum inhibitory concentrations (MICs) comparable to standard antibiotics like ciprofloxacin .

CompoundMIC (µg/mL)Activity
Compound A8Effective against E. coli
Compound B16Effective against S. aureus
Target Compound4Effective against both

Case Study 2: Anticancer Activity

In vitro studies on human cancer cell lines revealed that the compound induced apoptosis at concentrations lower than those required for standard chemotherapeutics. Flow cytometry analysis showed increased annexin V binding, indicating early apoptosis in treated cells .

Cell LineIC50 (µM)Mechanism
A4315Apoptosis via Bcl-2 modulation
HT2910Cell cycle arrest in G1 phase

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